4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
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Overview
Description
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole:
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with hydrazine hydrate under acidic conditions. The reaction typically requires heating and the use of a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: : This reaction involves the coupling of the boronic acid derivative with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: : The boronic acid group can be oxidized to form boronic esters or reduced to form boronic acids.
Substitution Reactions: : The phenyl group can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions
Palladium Catalysts: : Commonly used in Suzuki-Miyaura cross-coupling reactions.
Hydrazine Hydrate: : Used in the initial synthesis step.
Solvents: : Ethanol, methanol, and other organic solvents are used in the reactions.
Major Products Formed
Boronic Esters: : Formed through the oxidation of boronic acids.
Coupled Products: : Resulting from Suzuki-Miyaura cross-coupling reactions.
Substituted Phenyl Derivatives: : Resulting from electrophilic substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : Used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: : Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: : Utilized in the production of advanced materials and in the development of new chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug discovery, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
This compound is unique in its structure and reactivity compared to other boronic acid derivatives. Some similar compounds include:
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
These compounds share the boronic acid moiety but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-7-5-11(6-8-13)12-9-17-18-10-12/h5-10H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWISFFAMZILFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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